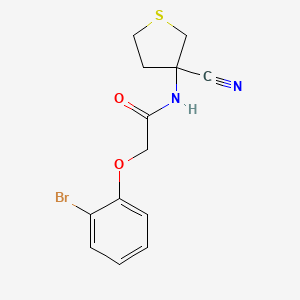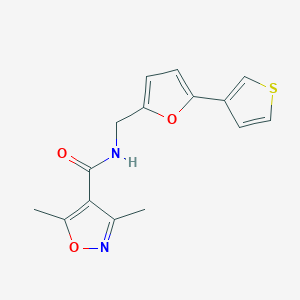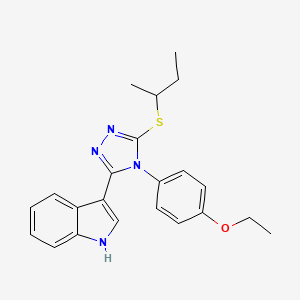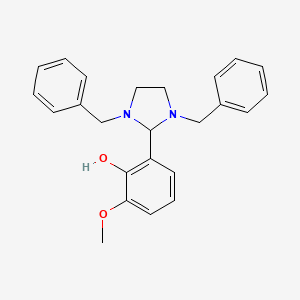
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase enzymes. It has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that rely heavily on glutamine metabolism.
作用机制
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide works by inhibiting the activity of glutaminase enzymes, which are responsible for converting glutamine to glutamate. Glutamate is then further metabolized to provide energy and building blocks for cell growth and proliferation. By inhibiting glutaminase activity, this compound reduces the availability of glutamate, which selectively targets cancer cells that rely heavily on glutamine metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to decreased cell proliferation and increased cell death. This compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of using 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its selective targeting of cancer cells that rely heavily on glutamine metabolism. This allows for the specific targeting of cancer cells while minimizing damage to healthy cells. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, making it a valuable tool in cancer research.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety and toxicity in humans. Additionally, the use of this compound in lab experiments requires specialized equipment and expertise, which may limit its accessibility to some researchers.
未来方向
There are several future directions for research on 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of more potent and selective glutaminase inhibitors. Additionally, further research is needed to determine the safety and toxicity of this compound in humans. Another area of research is the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, research is needed to determine the potential use of this compound in other diseases that rely heavily on glutamine metabolism, such as neurodegenerative diseases.
合成方法
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol, potassium carbonate, and 3-chlorothiolane-2-carbonitrile to form 2-(2-bromophenoxy)thiolane-3-carbonitrile. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal and trifluoroacetic acid to form this compound.
科学研究应用
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on glutamine metabolism, which is essential for cancer cell survival and proliferation. This compound has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-3-1-2-4-11(10)18-7-12(17)16-13(8-15)5-6-19-9-13/h1-4H,5-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHRMEBVOYTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)
![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2746578.png)
![3-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2746579.png)

![N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2746581.png)
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea](/img/structure/B2746584.png)
![2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2746585.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746589.png)
